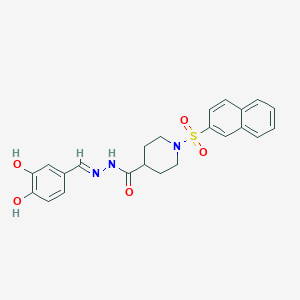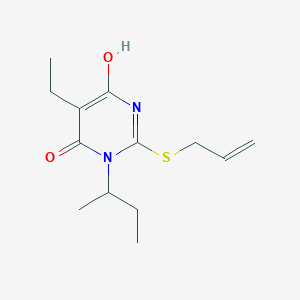![molecular formula C18H22ClNO B6121796 (3-chlorobenzyl)[3-(4-methoxyphenyl)-1-methylpropyl]amine](/img/structure/B6121796.png)
(3-chlorobenzyl)[3-(4-methoxyphenyl)-1-methylpropyl]amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-chlorobenzyl)[3-(4-methoxyphenyl)-1-methylpropyl]amine is a chemical compound that belongs to the class of alpha-adrenergic agonists. It is commonly referred to as clonidine and is used primarily as a medication to treat high blood pressure. However, it has also been studied for its potential therapeutic uses in other areas, such as pain management, opioid withdrawal, and attention deficit hyperactivity disorder (ADHD).
Mecanismo De Acción
The mechanism of action of clonidine is primarily through its activation of alpha-adrenergic receptors in the brain and peripheral nervous system. By binding to these receptors, it can reduce sympathetic nervous system activity, leading to a decrease in heart rate and blood pressure. It can also act on other receptors in the brain to reduce pain and anxiety.
Biochemical and Physiological Effects:
Clonidine has several biochemical and physiological effects, including a decrease in heart rate, blood pressure, and sympathetic nervous system activity. It can also reduce the release of norepinephrine and other neurotransmitters involved in pain signaling, leading to its potential use as an analgesic. Additionally, it has been shown to have sedative and anxiolytic effects, making it a potential treatment for anxiety disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Clonidine has several advantages for use in lab experiments, including its well-established mechanism of action and its ability to selectively target alpha-adrenergic receptors. However, it also has several limitations, including its potential for off-target effects and its narrow therapeutic index, which can make it difficult to achieve the desired therapeutic effect without causing adverse effects.
Direcciones Futuras
There are several potential future directions for the use of clonidine in medicine. One area of interest is its potential use in the treatment of opioid withdrawal, where it can help to alleviate withdrawal symptoms and reduce the risk of relapse. Additionally, it has been studied for its potential use in (3-chlorobenzyl)[3-(4-methoxyphenyl)-1-methylpropyl]amine, where it can act as a non-stimulant medication to improve symptoms. Further research is needed to fully understand the potential therapeutic uses of clonidine and to identify any potential limitations or adverse effects.
Métodos De Síntesis
The synthesis of clonidine involves several steps, starting with the reaction of 4-methoxybenzyl cyanide with 3-chloro-1,2-propanediol to form 4-methoxybenzyl 3-chloro-2-hydroxypropyl ether. This compound is then reacted with 3-(4-methoxyphenyl)-1-methylpropylamine to yield the final product, (3-chlorobenzyl)[3-(4-methoxyphenyl)-1-methylpropyl]amine.
Aplicaciones Científicas De Investigación
Clonidine has been extensively studied for its potential therapeutic uses in various areas of medicine. One of its primary uses is in the treatment of high blood pressure, where it acts as a centrally acting alpha-adrenergic agonist to reduce sympathetic nervous system activity. It has also been studied for its potential use in pain management, where it can act as an analgesic by reducing the release of norepinephrine and other neurotransmitters involved in pain signaling.
Propiedades
IUPAC Name |
N-[(3-chlorophenyl)methyl]-4-(4-methoxyphenyl)butan-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22ClNO/c1-14(20-13-16-4-3-5-17(19)12-16)6-7-15-8-10-18(21-2)11-9-15/h3-5,8-12,14,20H,6-7,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LESQVAZXTQEGBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=C(C=C1)OC)NCC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(3-chlorophenyl)methyl]-4-(4-methoxyphenyl)butan-2-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 2-{[2-(4-biphenylyloxy)propanoyl]amino}-5-methyl-3-thiophenecarboxylate](/img/structure/B6121719.png)
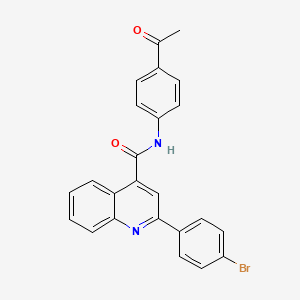
![2-[4-(2-fluorophenyl)-1-piperazinyl]-N-1-naphthylacetamide](/img/structure/B6121742.png)
![5-amino-4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1-isopropyl-1,2-dihydro-3H-pyrrol-3-one](/img/structure/B6121750.png)
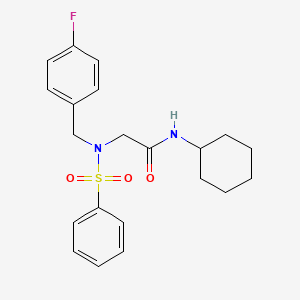
![6-(1,3-dimethyl-1H-pyrazol-4-yl)-3-(2-thienyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B6121763.png)
![N-(3,5-dimethoxyphenyl)-3-{1-[(3,5-dimethyl-1H-pyrrol-2-yl)carbonyl]-3-piperidinyl}propanamide](/img/structure/B6121769.png)
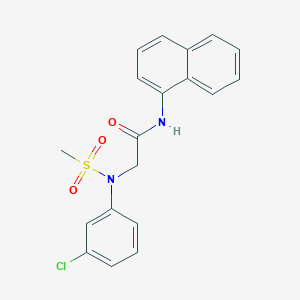
![N'-[1-(1-hydroxy-2-naphthyl)ethylidene]-3-methyl-1H-pyrazole-5-carbohydrazide](/img/structure/B6121775.png)
![5-{[(6-methyl-3-pyridinyl)oxy]methyl}-N-(2-phenylpropyl)-3-isoxazolecarboxamide](/img/structure/B6121780.png)
![ethyl 2-({[3-chloro-5-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B6121786.png)
